molecular formula C20H17ClN2O3S B11267438 N-(4-chlorobenzyl)-6-[(4-methylphenyl)sulfonyl]pyridine-3-carboxamide

N-(4-chlorobenzyl)-6-[(4-methylphenyl)sulfonyl]pyridine-3-carboxamide

Cat. No.: B11267438
M. Wt: 400.9 g/mol
InChI Key: GVKWWRKLLZBHFD-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group, a chlorophenylmethyl group, and a methylbenzenesulfonyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Substitution with Chlorophenylmethyl Group: The chlorophenylmethyl group can be added through a nucleophilic substitution reaction, where a suitable chlorophenylmethyl halide reacts with the pyridine derivative.

    Addition of the Methylbenzenesulfonyl Group: The methylbenzenesulfonyl group is introduced using sulfonylation reactions, typically involving sulfonyl chlorides and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine ring and the aromatic substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Agents: EDCI, DCC (Dicyclohexylcarbodiimide)

    Bases: Triethylamine, pyridine

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide
  • 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
  • 2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylate

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H17ClN2O3S

Molecular Weight

400.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-(4-methylphenyl)sulfonylpyridine-3-carboxamide

InChI

InChI=1S/C20H17ClN2O3S/c1-14-2-9-18(10-3-14)27(25,26)19-11-6-16(13-22-19)20(24)23-12-15-4-7-17(21)8-5-15/h2-11,13H,12H2,1H3,(H,23,24)

InChI Key

GVKWWRKLLZBHFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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